7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable carbonyl compound.
Fluorination: Introduction of the fluorine atom at the 6th position can be done using electrophilic fluorination reagents.
Amination: The amino group at the 7th position can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the amino and fluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogenating agents or amines are commonly used.
Major Products
The major products depend on the specific reactions and conditions but can include various substituted quinoxalines and their derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: May be used in the development of new materials or as intermediates in chemical synthesis.
Wirkmechanismus
The mechanism of action of 7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
6-Fluoroquinoxaline: Similar structure but lacks the amino group.
7-Aminoquinoxaline: Similar structure but lacks the fluoro group.
Uniqueness
7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both amino and fluoro substituents, which can significantly influence its chemical reactivity and biological activity.
Biologische Aktivität
7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique structure that includes an amino group at the 7-position and a fluorine atom at the 6-position. Its molecular formula is C9H8FN3O, which contributes to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential applications in drug development.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in bacterial metabolism and cancer cell proliferation. This inhibition can lead to reduced growth rates in pathogenic bacteria and cancer cells.
- Induction of Apoptosis : In cancer studies, it has been observed that this compound can induce apoptosis in various cancer cell lines. This effect is often mediated through the activation of intrinsic pathways that lead to programmed cell death .
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria. It has been particularly effective against Gram-positive bacteria. The following table summarizes its antimicrobial efficacy compared to related compounds:
Compound | Target Pathogen | Activity |
---|---|---|
This compound | Staphylococcus aureus | Moderate inhibition |
3,4-Dihydroquinoxalin-2(1H)-one | Escherichia coli | Low activity |
6-Fluoroquinoxaline | Bacillus subtilis | Moderate inhibition |
7-Aminoquinoxaline | Streptococcus pneumoniae | Significant inhibition |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has shown promising results against several human cancer cell lines:
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
- Efficacy Results :
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound effectively inhibited the growth of resistant strains of Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Cancer Cell Line Study : Research involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis through caspase activation pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic processes .
Eigenschaften
IUPAC Name |
7-amino-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3,10H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLCJVBZNLQVDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=C(C(=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554695 |
Source
|
Record name | 7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112748-07-9 |
Source
|
Record name | 7-Amino-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.